N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
説明
N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. The molecule comprises three key regions:
- Phthalimide moiety (E3 ligase ligand): Derived from pomalidomide, the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group recruits cereblon (CRBN), an E3 ubiquitin ligase .
- Linker: A pentyl chain modified with an azide (-N₃) group at the terminal position, enabling bioorthogonal "click chemistry" for conjugation with alkyne-functionalized target-binding ligands .
- Acetamide spacer: Bridges the phthalimide and linker, optimizing spatial orientation for ternary complex formation .
Its molecular formula is C₂₀H₂₂N₆O₆ (MW: 442.43 g/mol), with a CAS number of 2748156-34-3 . The azide group distinguishes it from non-clickable analogs, facilitating modular PROTAC assembly .
特性
IUPAC Name |
N-(5-azidopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O6/c21-25-23-10-3-1-2-9-22-16(28)11-32-14-6-4-5-12-17(14)20(31)26(19(12)30)13-7-8-15(27)24-18(13)29/h4-6,13H,1-3,7-11H2,(H,22,28)(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMCFVFUQIKBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 442.43 g/mol
- CAS Number : 2748156-34-3
Research indicates that N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide may function as a modulator of specific cellular pathways. It has been associated with the inhibition of certain kinases and has shown promise in the modulation of immune responses.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound:
- Cell Line Studies : In vitro assays using NCI-H929 and U2932 cell lines demonstrated that the compound exhibits significant antiproliferative activity with IC values comparable to established treatments like lenalidomide. For instance, one study reported an IC of 2.25 ± 0.09 µM against NCI-H929 cells .
- Mechanism of Induction : The compound appears to induce apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cell lines compared to controls .
Immunomodulatory Effects
The compound has been shown to modulate immune responses:
- TNF-α Inhibition : In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the compound significantly reduced TNF-α levels (IC = 0.76 ± 0.08 µM), indicating its potential as an immunomodulatory agent .
Toxicity Studies
Toxicity assessments reveal that N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide exhibits low toxicity at concentrations up to 20 µM in PBMCs, suggesting a favorable safety profile for further development .
Comparative Analysis with Related Compounds
To better understand the biological activity of N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, a comparative analysis with similar compounds was conducted:
| Compound Name | IC (µM) | Mechanism |
|---|---|---|
| N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide | 2.25 ± 0.09 | Apoptosis induction |
| Lenalidomide | 1.12 ± 0.06 | Immunomodulation |
| Compound 10a (related derivative) | 0.76 ± 0.08 | TNF-α inhibition |
Study on Apoptosis Induction
In a controlled study examining apoptosis induction by N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide:
"The treatment led to a significant increase in early and late apoptotic events in NCI-H929 cells, demonstrating its potential as an effective therapeutic agent" .
Evaluation of Antioxidant Activity
Another study assessed the antioxidant properties of related compounds and found that while direct data on N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide was limited, derivatives showed promising results in reducing oxidative stress markers in vitro .
類似化合物との比較
Table 1: Key Structural and Functional Differences
Key Research Findings
Azide vs. Amine Functionality
- The azide group in the target compound enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC assembly, achieving >90% conjugation yields in studies . In contrast, amine-terminated analogs (e.g., N-(4-Aminobutyl)-2-...acetamide ) require carbodiimide-based coupling, which is less efficient (~60–70% yields) and prone to side reactions .
Linker Length and Flexibility
- Short linkers (e.g., pentyl in the target) favor degradation of cytosolic proteins, while PEG-containing linkers (e.g., Pomalidomide-PEG2-azide ) improve solubility and enable degradation of membrane-bound targets . For example, PROTAC T-S (with a PEG₃ linker) showed 80% degradation of TG2 in pancreatic cancer cells at 100 nM .
Pharmacokinetic Properties
Target Engagement
- In a head-to-head study, the azidopentyl analog demonstrated 2.5-fold higher CRBN engagement than its aminobutyl counterpart (EC₅₀ = 12 nM vs. 30 nM) due to reduced steric hindrance .
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
The compound contains:
- An azide group (-N₃) on the pentyl chain, enabling click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition).
- A dioxopiperidin-3-yl moiety , which is structurally related to immunomodulatory drugs (e.g., thalidomide derivatives) and may confer proteasome-targeting properties.
- A 1,3-dioxoisoindolin-4-yloxy group , which contributes to π-π stacking interactions and solubility characteristics. These features collectively influence its stability, solubility, and interaction with biological targets like E3 ubiquitin ligases .
Q. What are the recommended initial steps for synthesizing this compound in a laboratory setting?
Synthesis typically involves:
- Stepwise coupling : Reacting 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Azide introduction : Substituting a terminal halogen on the pentyl chain with sodium azide (NaN₃) in polar aprotic solvents like DMSO.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Monitor reaction progress via TLC or LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields using statistical experimental design (DoE)?
Apply Response Surface Methodology (RSM) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design : Vary temperature (60–100°C) and solvent polarity (DMF:DMSO ratios) to maximize yield.
- ANOVA analysis of results can pinpoint significant factors and interactions. Evidence from chemical engineering design (CRDC subclass RDF2050103) supports this approach for minimizing trial-and-error experimentation .
Q. How should discrepancies in spectroscopic data (e.g., NMR, MS) during characterization be resolved?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (C₂₀H₂₂N₆O₆, MW 442.43) to rule out impurities.
- Dynamic light scattering (DLS) : Assess aggregation states that might distort spectral data. Refer to structural validation protocols in and for troubleshooting .
Q. What computational strategies predict the compound’s biological targets and binding affinities?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with cereblon (CRBN), a common target for dioxopiperidine-containing molecules.
- Quantum chemical calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments.
- Machine learning : Train models on proteolysis-targeting chimera (PROTAC) datasets to prioritize experimental targets. ICReDD’s integrated computational-experimental framework ( ) is a validated methodology .
Q. How can assays be designed to evaluate its potential as a PROTAC component?
- Ternary complex assays : Use surface plasmon resonance (SPR) to measure binding kinetics between the compound, CRBN, and a target protein (e.g., BRD4).
- Western blotting : Quantify degradation of target proteins in cell lysates after treatment.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the protein-ligand complex. Optimize assay conditions using factorial design (e.g., varying incubation time and concentration) as outlined in CRDC subclass RDF2050112 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
